molecular formula C12H9N3 B1307377 6-(1H-pyrrol-1-yl)quinoxaline CAS No. 478260-01-4

6-(1H-pyrrol-1-yl)quinoxaline

货号: B1307377
CAS 编号: 478260-01-4
分子量: 195.22 g/mol
InChI 键: JOWZGJVWTLSDNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(1H-pyrrol-1-yl)quinoxaline is a heterocyclic compound that features a quinoxaline ring fused with a pyrrole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrrol-1-yl)quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives can lead to the formation of this compound . Another method involves the copper or iron-catalyzed aerobic oxidative carboamination of sp3C-H bonds with 2-(1H-pyrrol-1-yl)anilines .

Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of transition-metal-free catalysis and green chemistry approaches has been explored to make the synthesis more sustainable and environmentally friendly .

化学反应分析

Types of Reactions: 6-(1H-pyrrol-1-yl)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound displays a quasi-reversible redox reaction at -0.79 V vs. the standard hydrogen electrode (SHE) in aqueous alkaline electrolytes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for oxidation polymerization and carboxylic acid derivatives for cyclization reactions . The conditions for these reactions are typically mild, involving ambient temperatures and the use of green oxidants like O2 .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the bromine oxidation polymerization approach yields poly(this compound), a redox-active conjugated polymer .

相似化合物的比较

6-(1H-pyrrol-1-yl)quinoxaline can be compared with other similar compounds, such as pyrrolo[1,2-a]quinoxalines and quinoxaline derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example, pyrrolo[1,2-a]quinoxalines have been studied for their antiparasitic and antifungal activities, while quinoxaline derivatives are known for their diverse therapeutic uses, including anticancer and antiviral applications .

Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

6-(1H-pyrrol-1-yl)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing novel therapeutic agents. This article explores the compound's biological activity, mechanisms of action, and its implications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoxaline core substituted with a pyrrole group at the 6-position. This structural modification is significant as it influences the compound's interaction with biological targets.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
CAS Number478260-01-4
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and interact with cellular pathways. Notably, it has been studied for its role as a PARP-1 inhibitor , which is crucial in cancer therapy, especially for treating BRCA-mutated cancers.

Inhibition of PARP-1

Research indicates that derivatives based on the quinoxaline structure can effectively inhibit PARP-1, an enzyme involved in DNA repair mechanisms. A study demonstrated that certain analogs exhibited IC50 values significantly lower than the standard drug Olaparib, indicating enhanced potency against cancer cell lines with BRCA mutations .

Table 2: PARP-1 Inhibition Activity of Quinoxaline Derivatives

CompoundIC50 (nM)Comparison with Olaparib
This compound12.863-fold less potent
Compound 53.051.5-fold more potent
Olaparib4.40Reference

Anticancer Activity

A series of studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, one study synthesized various pyrrolo[1,2-a]quinoxaline derivatives and evaluated their cytotoxicity against several cancer cell lines, including A431 human epidermoid carcinoma cells. The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability compared to non-tumorigenic cells .

Antimalarial Activity

Another area of interest is the antimalarial activity of quinoxaline derivatives. Research has shown that some compounds demonstrate selective activity against Plasmodium falciparum strains, with IC50 values in the micromolar range. These findings suggest that modifications to the quinoxaline structure can enhance its efficacy against malaria .

Table 3: Antimalarial Activity of Quinoxaline Derivatives

CompoundIC50 (µM)Selectivity Index (SI)
Compound 1n0.2540.6
Compound 1p0.3039.25

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-(1H-pyrrol-1-yl)quinoxaline, and how do reaction conditions influence yield?

  • Methodology : The compound is commonly synthesized via cyclocondensation of 1-(2-aminophenyl)pyrrole derivatives with carbonyl-containing reagents. For example, 1-(2-aminophenyl)pyrrole reacts with α-ketoesters or epoxides under acidic or catalytic conditions (e.g., InCl₃ or FeCl₃) to form the quinoxaline core . Key variables include temperature (80–120°C), solvent (e.g., ethanol, DMF), and catalyst loading (5–10 mol%). Yields typically range from 47% to 88%, depending on substituent effects and steric hindrance .
  • Data Reference : A representative synthesis of 6-(1H-pyrazol-1-yl)quinoxaline achieved an 88% yield using 1H-NMR (δ 8.89 ppm) and HRMS for validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : The compound falls under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:

  • Use of PPE (gloves, lab coat, goggles) and fume hoods to avoid inhalation/dermal contact.
  • Storage in airtight containers at 2–8°C, away from oxidizing agents .
  • Emergency protocols: Immediate rinsing with water for skin contact and medical consultation for ingestion .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodology :

  • ¹H/¹³C-NMR : Essential for confirming regioselectivity and substituent positions (e.g., aromatic protons at δ 8.35–8.85 ppm) .
  • HRMS : Validates molecular weight (e.g., C₁₁H₈N₄: calculated 196.0749, observed 196.0746) .
  • X-ray crystallography : Used to resolve complex stereochemistry in fused pyrroloquinoxaline systems .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic pathways for pyrroloquinoxaline synthesis?

  • Methodology : Divergent pathways (e.g., InCl₃ vs. FeCl₃ catalysis) may arise from differing activation modes. For example:

  • InCl₃ facilitates iminium ion formation, enabling nucleophilic attack by pyrrole .
  • FeCl₃ promotes radical intermediates in annulation reactions .
    • Data Reconciliation : Kinetic studies (e.g., rate measurements under varying pH/temperature) and isotopic labeling (e.g., ¹⁵N tracing) clarify dominant mechanisms .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for anticancer applications?

  • Methodology :

  • Substituent screening : Introducing electron-withdrawing groups (e.g., -NO₂) at position 6 enhances cytotoxicity by modulating DNA intercalation .
  • Hybridization : Coupling with aminoalcohol moieties improves antimalarial activity (IC₅₀ < 1 μM) via increased membrane permeability .
    • Validation : In vitro assays (e.g., MTT on leukemia cell lines) and molecular docking (e.g., Topo II inhibition) validate SAR hypotheses .

Q. How do solvent and oxidant choices impact the sustainability of pyrroloquinoxaline synthesis?

  • Methodology : Green chemistry principles advocate:

  • Solvent substitution : Replacing DMF with PEG-400 reduces toxicity .
  • Oxidant selection : Molecular oxygen (O₂) achieves 85% yield in eco-friendly oxidations, avoiding heavy-metal reagents .
    • Metrics : Atom economy (>80%) and E-factor (<2.0) quantify environmental impact .

Q. What experimental designs address discrepancies in reported biological activities of pyrroloquinoxaline derivatives?

  • Methodology : Contradictions in anti-leukemic activity (e.g., varying IC₅₀ values across studies) may stem from:

  • Cell line specificity : Test compounds on multiple lines (e.g., K562 vs. HL-60) .
  • Assay conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS) .
    • Validation : Cross-laboratory replication and meta-analysis of published data (e.g., PubChem BioAssay) enhance reliability .

属性

IUPAC Name

6-pyrrol-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWZGJVWTLSDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308152
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478260-01-4
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478260-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Pyrrol-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-pyrrol-1-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
6-(1H-pyrrol-1-yl)quinoxaline
Reactant of Route 3
Reactant of Route 3
6-(1H-pyrrol-1-yl)quinoxaline
Reactant of Route 4
Reactant of Route 4
6-(1H-pyrrol-1-yl)quinoxaline
Reactant of Route 5
Reactant of Route 5
6-(1H-pyrrol-1-yl)quinoxaline
Reactant of Route 6
Reactant of Route 6
6-(1H-pyrrol-1-yl)quinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。